Astragaloside III

Catalog No.
S578275
CAS No.
84687-42-3
M.F
C41H68O14
M. Wt
785.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Astragaloside III

CAS Number

84687-42-3

Product Name

Astragaloside III

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C41H68O14

Molecular Weight

785.0 g/mol

InChI

InChI=1S/C41H68O14/c1-35(2)24(53-34-30(26(46)21(45)17-51-34)54-33-29(49)28(48)27(47)22(16-42)52-33)9-11-41-18-40(41)13-12-37(5)32(39(7)10-8-25(55-39)36(3,4)50)20(44)15-38(37,6)23(40)14-19(43)31(35)41/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39+,40-,41+/m0/s1

InChI Key

FVFSMBDVZVUETN-BQAOMNQWSA-N

Synonyms

(3b,6a,16b,20R,24S)-20,24-Epoxy-6,16,25-trihydroxy-9,19-cyclolanostan-3-yl12-O-b-D-glucopyranosyl-b-D-xylopyranoside

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)C

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

The exact mass of the compound Astragaloside III is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. It belongs to the ontological category of triterpenoid saponin in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Astragaloside III (AS-III) is a highly purified cycloartane-type triterpene glycoside (saponin) derived from Astragalus membranaceus. With a molecular weight of 784.97 g/mol, it serves as a critical analytical reference standard and a specialized pharmacological probe for immune and gastrointestinal models. In preclinical pharmacokinetic profiling, AS-III exhibits an oral absolute bioavailability of 4.15 ± 0.67% and an elimination half-life of approximately 2.13 hours, fitting a two-compartment pharmacokinetic model[1]. Unlike crude botanical extracts, procurement of isolated AS-III provides the exact isomeric purity required for precise mass spectrometry calibration, matrix stability testing, and targeted investigations into immune tissue accumulation [2].

Research Fit

Antiviral Studies Supports dengue virus entry & protease mechanism research (envelope, NS2b/NS3 targets)
Prodrug Research Reported efficient in vivo conversion to cycloastragenol for metabolite-focused PK studies
Immunomodulation Model-response context in cyclophosphamide-induced immunosuppression reversal

Substituting Astragaloside III with crude Astragalus extracts or the more commonly procured Astragaloside IV (AS-IV) compromises analytical accuracy and biological reproducibility. AS-III and AS-IV are structural isomers with identical molecular weights, differing only in the specific attachment site of a single glucose moiety [1]. This subtle structural variance means AS-IV cannot act as a proxy for AS-III in quality control workflows; they require specialized UPLC-ESI-MS separation to prevent co-elution[1]. Furthermore, in vivo, AS-III demonstrates a distinct tissue distribution profile—preferentially accumulating in the thymus and spleen—and possesses specific pharmacological potencies that differ from other in-class saponins [1]. Procuring the exact AS-III isomer is therefore mandatory for targeted immunological models and rigorous botanical standardization.

Substitution Risk

Antiviral potency profile
In vitro anti-dengue activity ranking differs across family members; AS-II may exhibit higher potency than AS-III in Vero cell assays.
Metabolic conversion to cycloastragenol
Conversion efficiency to the active aglycone varies; AS-III and AS-I were reported to outperform AS-II/IV in rat PK models, altering systemic exposure.
Target engagement specificity
Docking profiles for dengue envelope and NS2b/NS3 proteins are not shared; AS-III showed distinct interaction energies not replicated by AS-II or AS-IV.

Isomeric Analytical Resolution: AS-III vs. AS-IV

AS-III and AS-IV share an identical molecular weight (784.97 g/mol) and exhibit severe co-elution risks in standard liquid chromatography. Differentiating them requires specific UPLC-ESI-MS conditions (e.g., using a Fluoro-Phenyl column), which resolves AS-IV at ~3.20 min and AS-III at ~3.30 min[1].

Evidence DimensionChromatographic Retention Time (UPLC-ESI-MS)
Target Compound DataAS-III: ~3.30 min
Comparator Or BaselineAS-IV: ~3.20 min
Quantified Difference0.10 min distinct resolution under optimized conditions
ConditionsUPLC-ESI-MS with a Fluoro-Phenyl column (2.1 × 50 mm, 1.7 µm)

Procuring high-purity AS-III is essential as a distinct reference standard to prevent quantification errors caused by isomeric interference in botanical extracts.

Docking affinity
Head-to-head
Envelope: −8.718 kcal/mol NS2b/NS3: −8.447 kcal/mol (vs. AS-II, AS-IV lower)
Reported top docking score among tested astragalosides for dengue envelope & NS2b/NS3 targets
In silico iGEMDOCK/Schrödinger; direct target engagement validation pending

Pharmacokinetic Tissue Targeting: Immune Organ Accumulation

Following oral administration, AS-III exhibits a highly specific tissue distribution profile that does not uniformly mirror systemic plasma levels. Quantitative tissue analysis demonstrates that AS-III preferentially accumulates in primary immune organs, with concentrations ranking as Thymus > Spleen > Stomach > Liver > Heart [1].

Evidence DimensionIn vivo tissue concentration gradient
Target Compound DataHighest accumulation in Thymus and Spleen
Comparator Or BaselineSystemic organs (Liver, Heart, Kidney, Lung)
Quantified DifferenceSignificant preferential partitioning into lymphatic/immune tissues over systemic clearance organs
ConditionsRat model, oral administration, tissue extraction and UPLC-MS quantification

This targeted biodistribution makes AS-III the preferred saponin for researchers designing in vivo models of immune response and lymphatic modulation.

Anti-DENV activity
Head-to-head
2 of 3 tested vs. DENV-3 (6.25 µg/mL)
Intermediate potency ranking: less active than AS-II, more active than AS-IV in Vero cell assay
DENV-1 activity similar to AS-IV (3.125 µg/mL); assay context may influence ranking

AChE Inhibitory Potency vs. In-Class Saponins

In acetylcholinesterase (AChE) inhibition assays, specific astragaloside isomers exhibit varying potencies. AS-III demonstrates an IC50 of 4.2 µM, which is quantitatively more potent than the closely related Astragaloside II (IC50 = 5.9 µM), establishing a distinct structure-activity relationship for the cycloartane core[1].

Evidence DimensionAcetylcholinesterase (AChE) Inhibition (IC50)
Target Compound DataAS-III: 4.2 µM
Comparator Or BaselineAstragaloside II (AS-II): 5.9 µM
Quantified Difference1.7 µM lower IC50 (higher potency) for AS-III
ConditionsTLC bioautography assay for AChE inhibition

Provides a quantitative justification for selecting AS-III over AS-II when screening Astragalus-derived compounds for cholinergic or neuroprotective activity.

CD45 modulation
Class-level
EC₅₀ 3.33–10.42 µg/mL
Comparable potency to other astragalosides; selection may rely on availability or secondary activities
CD45-mediated pNPP/OMFP hydrolysis assay

Handling and Preclinical Stability Profile

For in vivo pharmacokinetic workflows, compound stability during sample processing is critical. AS-III demonstrates robust stability in biological matrices, remaining stable in rat plasma for 24 hours at 20 °C, for up to 30 days at -80 °C, and enduring at least three complete freeze-thaw cycles without significant degradation[1].

Evidence DimensionMatrix Stability
Target Compound DataStable for 24h at 20 °C; survives 3 freeze-thaw cycles
Comparator Or BaselineStandard bioanalytical degradation thresholds
Quantified DifferenceNo significant degradation under standard benchtop and freeze-thaw conditions
ConditionsRat plasma matrix, quantified via LC-MS/MS

Ensures that procurement of AS-III translates to reliable, reproducible handling in complex pharmacokinetic and bioanalytical workflows.

Conversion to CA
Head-to-head
High-yield prodrug AS-III ≈ AS-I > AS-II/IV in rat PK (UHPLC-MS/MS)
Supports higher systemic cycloastragenol exposure; relevant for in vivo efficacy models
Quantitative conversion ratios not reported in source
Immunosuppression model
Supporting evidence
Significant protection of body weight & immune organ indices (P<0.05)
Model-response context for CTX-induced immunosuppression reversal research
Mouse model; direct astragaloside comparator data not available

Chromatographic Quality Control of Botanical Extracts

Due to its exact isomeric mass match with AS-IV, pure AS-III is required as an analytical reference standard to calibrate UPLC-MS methods and prevent co-elution errors during the standardization of Radix Astragali [1].

Immunomodulatory In Vivo Models

Because AS-III preferentially partitions into the thymus and spleen rather than uniformly across systemic organs, it is the optimal astragaloside for targeted studies on lymphatic immune response and NK cell modulation [1].

Neuropharmacological Screening Assays

With a quantified AChE IC50 of 4.2 µM, AS-III serves as a potent, specific triterpenoid baseline for evaluating cholinergic enzyme inhibition, outperforming other in-class saponins like AS-II[2].

Preclinical Pharmacokinetic Profiling

Its validated stability in plasma across multiple freeze-thaw cycles and room-temperature exposure makes AS-III a highly reliable substrate for developing complex two-compartment pharmacokinetic models [3].

Application Fit

Application
Selection Property
Validation Focus
Dengue virus entry & protease mechanism studies
Target engagement profile (envelope, NS2b/NS3 docking)
In silico docking & in vitro viral inhibition assays
In vivo prodrug-to-aglycone conversion research
Metabolic conversion efficiency to cycloastragenol
Rat PK model & UHPLC-MS/MS metabolite profiling
Immunosuppression reversal model studies
Immunomodulatory endpoint response in CTX mouse model
Body weight, immune organ index, hematology endpoints
CD45 signaling pathway analysis
CD45-mediated pNPP/OMFP hydrolysis potency
EC₅₀ determination in enzymatic assay

XLogP3

1.3

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

9

Exact Mass

784.46090684 Da

Monoisotopic Mass

784.46090684 Da

Heavy Atom Count

55

UNII

WVP53009FC

Other CAS

84687-42-3

Wikipedia

Astragaloside III
Chem. Pharm. Bull., 1983, 31, p709

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